6-[3-(trifluoromethyl)phenyl]-1H-pyrimidin-4-one
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Overview
Description
Compound “6-[3-(trifluoromethyl)phenyl]-1H-pyrimidin-4-one” is a chemical entity with a unique structure and properties It is known for its applications in various scientific fields, including chemistry, biology, and medicine
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of compound “6-[3-(trifluoromethyl)phenyl]-1H-pyrimidin-4-one” involves several steps, including the use of specific reagents and catalysts. The exact synthetic route may vary depending on the desired purity and yield. Common methods include:
Step 1: Initial reaction involving the formation of an intermediate compound.
Step 2: Further reaction with specific reagents to form the final product.
Reaction Conditions: These reactions typically require controlled temperatures, specific solvents, and catalysts to ensure the desired outcome.
Industrial Production Methods: In an industrial setting, the production of compound “this compound” is scaled up using optimized reaction conditions to maximize yield and minimize costs. This often involves continuous flow reactors and advanced purification techniques to ensure high purity.
Chemical Reactions Analysis
Types of Reactions: Compound “6-[3-(trifluoromethyl)phenyl]-1H-pyrimidin-4-one” undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: The opposite of oxidation, this reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: In this reaction, one functional group in the compound is replaced by another, often using specific reagents.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution Reagents: These can vary widely depending on the desired substitution, including halogens and alkyl groups.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may result in the formation of an oxide, while reduction may yield a more saturated compound.
Scientific Research Applications
Compound “6-[3-(trifluoromethyl)phenyl]-1H-pyrimidin-4-one” has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and as a starting material for the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential therapeutic uses, including as a drug candidate for treating certain diseases.
Industry: It is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism by which compound “6-[3-(trifluoromethyl)phenyl]-1H-pyrimidin-4-one” exerts its effects involves specific molecular targets and pathways. It interacts with certain enzymes or receptors, leading to a cascade of biochemical events. The exact mechanism can vary depending on the context in which the compound is used.
Comparison with Similar Compounds
Compound A: Shares a similar structure but differs in its functional groups, leading to different reactivity and applications.
Compound B: Has a similar molecular weight but a different arrangement of atoms, resulting in unique properties.
Compound C: Similar in its basic structure but with additional substituents that alter its chemical behavior.
Properties
IUPAC Name |
6-[3-(trifluoromethyl)phenyl]-1H-pyrimidin-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7F3N2O/c12-11(13,14)8-3-1-2-7(4-8)9-5-10(17)16-6-15-9/h1-6H,(H,15,16,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DSQYXXADLOFINY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C2=CC(=O)N=CN2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C2=CC(=O)N=CN2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7F3N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.18 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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